3-Pyrrolidin-1-ylacrylic acid methyl ester
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Overview
Description
3-Pyrrolidin-1-ylacrylic acid methyl ester is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the vinyl group is replaced by a pyrrolidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-Pyrrolidin-1-ylacrylic acid methyl ester This compound is often used for pharmaceutical testing , suggesting it may interact with a variety of biological targets
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in pharmaceutical testing , it may influence a variety of pathways, leading to downstream effects that contribute to its overall action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-1-ylacrylic acid methyl ester typically involves the reaction of acrylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process involves the use of methanol as a reagent to form the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-1-ylacrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-Pyrrolidin-1-ylacrylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidin-1-ylpropionic acid methyl ester
- 3-Pyrrolidin-1-ylbutyric acid methyl ester
- 3-Pyrrolidin-1-ylvaleric acid methyl ester
Uniqueness
3-Pyrrolidin-1-ylacrylic acid methyl ester is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a vinyl group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQGQGCRCXGMN-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90087-77-7 |
Source
|
Record name | NSC91036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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